molecular formula C13H21N3O3S B4655702 3-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID

3-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B4655702
M. Wt: 299.39 g/mol
InChI Key: QODDFEFXGRIISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This specific compound is characterized by the presence of a heptanyl group attached to the thiadiazole ring, a carbamoyl group, and a propanoic acid moiety. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Heptanyl Group: The heptanyl group can be introduced via alkylation reactions using heptanyl halides or heptanol in the presence of a suitable base.

    Carbamoylation: The carbamoyl group can be introduced through the reaction of the thiadiazole derivative with isocyanates or carbamoyl chlorides.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID can undergo

Properties

IUPAC Name

4-[(5-heptan-3-yl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-3-5-6-9(4-2)12-15-16-13(20-12)14-10(17)7-8-11(18)19/h9H,3-8H2,1-2H3,(H,18,19)(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODDFEFXGRIISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C1=NN=C(S1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID
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3-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID
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3-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID
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3-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID
Reactant of Route 5
3-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID
Reactant of Route 6
3-{[5-(HEPTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID

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